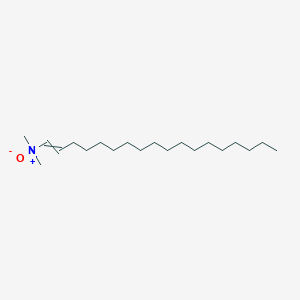
N,N-Dimethyloctadec-1-en-1-amine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyloctadec-1-en-1-amine N-oxide is an organic compound with the molecular formula C20H41NO. It is a tertiary amine oxide, which means it contains a nitrogen atom bonded to three carbon atoms and an oxygen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadec-1-en-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethyloctadec-1-en-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the efficient conversion of the amine to the amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The use of stabilizers and catalysts may also be employed to enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine using reducing agents.
Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations for its surfactant properties.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .
相似化合物的比较
Similar Compounds
N,N-Dimethyldodecylamine N-oxide: This compound has a shorter carbon chain compared to N,N-Dimethyloctadec-1-en-1-amine N-oxide and is used in similar applications.
N,N-Dimethyldecylamine N-oxide: Another similar compound with an even shorter carbon chain, used as a surfactant in various applications.
Uniqueness
This compound is unique due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules compared to its shorter-chain counterparts .
生物活性
N,N-Dimethyloctadec-1-en-1-amine N-oxide, also known as a surfactant and biochemical reagent, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₃₉NO
- CAS Number : 2605-79-0
- Molecular Weight : 281.52 g/mol
This compound functions primarily as a surfactant, influencing biological membranes and cellular processes. Its amphiphilic nature allows it to interact with lipid bilayers, affecting membrane fluidity and permeability. This property is crucial in various biological applications, including drug delivery systems and cellular assays.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Effect on Cellular Processes
Research indicates that this compound can modulate various cellular processes, including cell signaling pathways related to inflammation and apoptosis. For instance, it has been shown to affect the activity of certain enzymes involved in lipid metabolism.
3. Impact on Membrane Dynamics
This compound alters membrane dynamics by disrupting lipid bilayers, which can lead to increased permeability and altered cellular responses. This property has been exploited in drug delivery systems to enhance the absorption of therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against various bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth, particularly in biofilm-forming strains, suggesting its potential use in treating chronic infections.
Case Study 2: Membrane Interaction
In a study examining the interaction of surfactants with biological membranes, this compound was found to enhance the fluidity of lipid bilayers. This finding indicates its potential role in facilitating drug permeation across cellular membranes.
属性
CAS 编号 |
34424-62-9 |
|---|---|
分子式 |
C20H41NO |
分子量 |
311.5 g/mol |
IUPAC 名称 |
N,N-dimethyloctadec-1-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3 |
InChI 键 |
FCBNKNCHUKQWKF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















